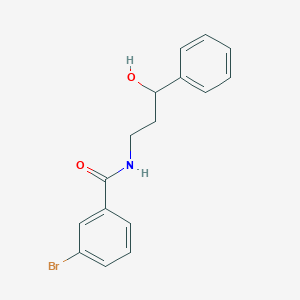

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and X-ray Structure Characterization : 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide and similar compounds have been synthesized and characterized, including X-ray structure analysis. These compounds, due to their structural complexity, are valuable for understanding molecular interactions and structural characteristics (Saeed et al., 2020).

Biological and Pharmacological Research

- Antipsychotic Properties : Related compounds, such as benzamide derivatives, have been studied for their antidopaminergic properties, contributing to the development of potential antipsychotic agents (Högberg et al., 1990).

- Antimicrobial Activity : Benzamide derivatives, including those with bromo substituents, have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This research is crucial for developing new antimicrobial agents (Ienascu et al., 2019).

Chemical Reactions and Properties

- Reactions and Ring Transformations : Studies have focused on the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea, leading to various product formations. These reactions are significant for understanding the chemical properties and potential applications of such compounds (Kammel et al., 2015).

Synthetic Applications

- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of new thiophene, pyridazine, oxazine, thiopyran, pyrrole, and pyrrolo[1,2‐b]pyridazine derivatives using bromo derivatives. These findings are important for the development of novel heterocyclic compounds in synthetic chemistry (Abdelrazek, 2005).

Advanced Material Research

- Single Molecule Magnets : Studies on the synthesis and magnetic properties of tetranuclear [Cu-Ln]2 single molecule magnets, utilizing similar benzamide derivatives, highlight the potential of these compounds in advanced material sciences, particularly in the field of magnetism (Costes et al., 2008).

Propiedades

IUPAC Name |

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(11-14)16(20)18-10-9-15(19)12-5-2-1-3-6-12/h1-8,11,15,19H,9-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOKBBLGFIZAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)

![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)

![[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2374476.png)

![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)

![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)

![4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2374490.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2374493.png)

![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)